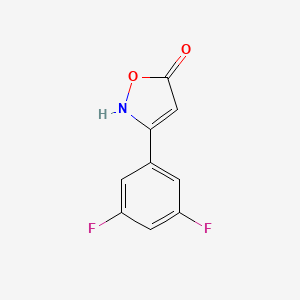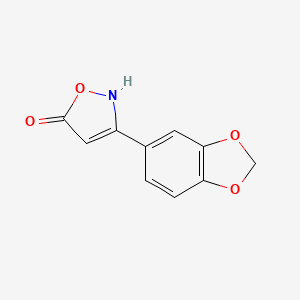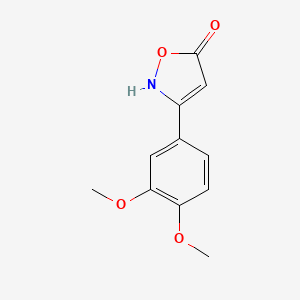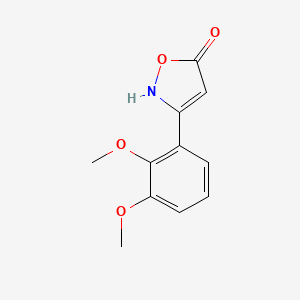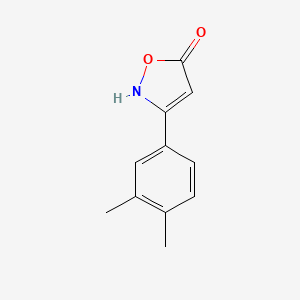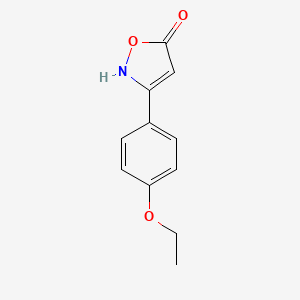
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-Inflammatory Activity
The compound’s structural features make it a potential candidate for anti-inflammatory drug development. Researchers have investigated its ability to inhibit pro-inflammatory mediators, such as cytokines and enzymes involved in inflammation pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antibacterial Properties
Due to its unique oxazole ring system, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has demonstrated antibacterial activity against certain strains. Investigations have focused on its efficacy against both Gram-positive and Gram-negative bacteria. Researchers aim to optimize its structure for enhanced antibacterial potency .
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell proliferation and induce apoptosis warrants further exploration. Researchers are investigating its potential as an adjunct therapy or lead compound for novel anticancer drugs .
Antioxidant Activity
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has been evaluated for its antioxidant properties. It scavenges free radicals and protects cellular components from oxidative damage. Researchers are keen on understanding its role in preventing oxidative stress-related diseases .
Neuroprotective Effects
The compound’s structure suggests possible neuroprotective properties. Studies have explored its impact on neuronal cell viability, neurotransmitter regulation, and neuroinflammation. Researchers are investigating its potential in treating neurodegenerative disorders .
Metal Complex Formation
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol can form stable complexes with transition metals. These complexes have diverse applications, including catalysis, sensing, and drug delivery. Researchers are designing ligands based on this compound for targeted metal coordination .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPWKCRTGNFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
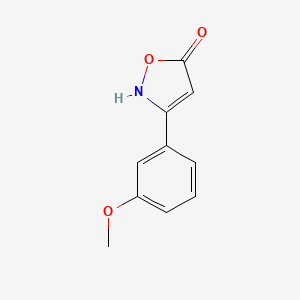

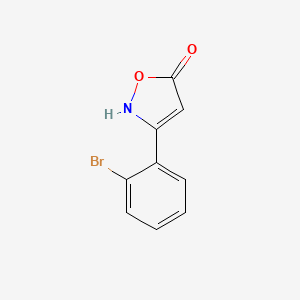
![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
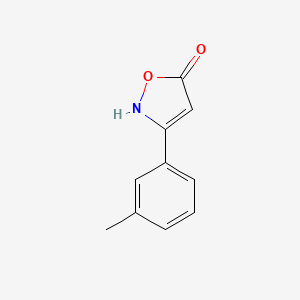
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)
